(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-9(2-1-5-13-10)11(16)14-6-3-8(15)4-7-14/h1-2,5,8,15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQFVBMSGHKLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of 2-Chloropyridine-3-carboxylic Acid Derivatives with 4-Hydroxypiperidine
The most widely documented approach involves the condensation of 2-chloropyridine-3-carbonyl precursors with 4-hydroxypiperidine. This method typically employs N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents, with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, which undergoes nucleophilic attack by the piperidine’s amine group.
Representative Procedure:
- Dissolve 2-chloropyridine-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add DCC (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
- Stir for 30 minutes before introducing 4-hydroxypiperidine (1.1 equiv).
- Warm to room temperature and react for 12–18 hours.
- Filter precipitated dicyclohexylurea and concentrate under reduced pressure.
- Purify via silica gel chromatography (ethyl acetate/hexane gradient).
Key Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Agent | DCC > EDC > DIC | DCC affords 78% |
| Solvent Polarity | DCM > THF > AcCN | Low polarity preferred |
| Temperature | 0°C → RT | Prevents side reactions |
| Catalytic DMAP | 0.05–0.2 equiv | Accelerates acylation |
Alternative Synthetic Pathways
Nucleophilic Acyl Substitution Using Acid Chlorides
Conversion of 2-chloropyridine-3-carboxylic acid to its acid chloride (via oxalyl chloride/thionyl chloride) followed by reaction with 4-hydroxypiperidine provides a high-yielding route (82–85%). This method circumvents coupling agent limitations but requires stringent moisture control.
Critical Observations:
- Chlorinating Agents: Thionyl chloride (SOCl₂) achieves complete conversion in 2 hours at reflux versus oxalyl chloride’s 4-hour requirement at 25°C.
- Solvent Selection: Tetrahydrofuran (THF) minimizes competing hydrolysis compared to dichloromethane.
- Stoichiometry: 1.5 equivalents of 4-hydroxypiperidine ensures complete consumption of the acid chloride.
Mechanistic Considerations:
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
$$
$$
\text{RCOCl} + \text{HN(piperidine)} \rightarrow \text{RCON(piperidine)} + \text{HCl}
$$
Side reactions involving piperidine N-oxidation or hydroxyl group esterification remain negligible below 40°C.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Modern pharmaceutical manufacturing adopts continuous flow systems to enhance reproducibility and safety. A representative protocol involves:
Precursor Preparation:
- Pump 2-chloropyridine-3-carbonyl chloride (0.5 M in THF) and 4-hydroxypiperidine (0.55 M in THF) at 2 mL/min through separate inlets.
- Mix in a T-shaped micromixer (residence time: 2 minutes).
Reaction Optimization:
- Temperature: 50°C (jacketed reactor)
- Pressure: 3 bar (prevents solvent vaporization)
Workup:
- In-line liquid-liquid extraction (5% NaHCO₃ → organic phase)
- Rotary evaporation and crystallization from ethanol/water
Advantages Over Batch Processing:
- 98.5% conversion versus 82% in batch
- 40% reduction in solvent usage
- No manual handling of corrosive intermediates
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
- δ 8.45 (dd, J = 4.8 Hz, 1H, pyridine H6)
- δ 7.95 (dd, J = 7.6 Hz, 1H, pyridine H4)
- δ 4.15–3.90 (m, 1H, piperidine OH)
- δ 3.75–3.40 (m, 4H, piperidine NCH₂)
High-Resolution Mass Spectrometry (HRMS-ESI):
- Calculated for C₁₁H₁₃ClN₂O₂ [M+H]⁺: 241.0743
- Observed: 241.0745 (Δ = 0.8 ppm)
Purity Assessment:
- HPLC (C18, 80:20 H₂O/MeCN): 99.6% at 254 nm
- Residual solvents (GC-MS): <50 ppm DCM
Challenges and Mitigation Strategies
Competing O-Acylation of 4-Hydroxypiperidine
The hydroxyl group’s nucleophilicity may lead to ester byproduct formation. Strategies to suppress this include:
Chloropyridine Ring Stability
Extended reaction times above 60°C promote dechlorination. Kinetic studies recommend:
- Maximum temperature: 45°C
- Radical inhibitors (e.g., BHT) at 0.1% w/w
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| DCC-Mediated Coupling | 78 | 99.1 | Pilot-scale | $$$ |
| Acid Chloride Route | 85 | 99.6 | Industrial | $$ |
| Enzymatic Aminolysis | 62 | 98.3 | Lab-scale | $$$$ |
Cost Index: $ (low) to $$$$ (high)
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can result in various substituted pyridine derivatives .
Scientific Research Applications
The compound has diverse applications in various fields:
Medicinal Chemistry : It serves as a building block for synthesizing potential drug candidates targeting neurological disorders and cancer. Its structural properties allow for modifications that enhance biological activity.
Drug Discovery : (2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone is utilized in high-throughput screening assays to identify new therapeutic agents. Its ability to interact with multiple biological targets makes it suitable for discovering novel treatments.
Organic Synthesis : The compound acts as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and natural products. Its unique structure facilitates various chemical transformations.
Biological Studies : Researchers investigate its effects on biological pathways and molecular targets, which helps elucidate its mechanisms of action and potential therapeutic applications.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression.
Case Study 2: Anticancer Properties
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and applications.
Structural and Crystallographic Features
- (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone: Structure: Replaces the 2-chloropyridinyl group with a 4-chlorophenyl ring. Crystallography: Forms intermolecular O—H···O hydrogen bonds, creating chains along the c-axis. Dihedral angles between the phenyl and piperidine rings are 51.6° and 89.5°, influencing molecular packing . Applications: Exhibits non-linear optical behavior due to chloro and hydroxy substituents, suggesting utility in photonic materials .
- (3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(4-hydroxypiperidin-1-yl)methanone: Structure: Fluorine and trifluoromethyl groups enhance electronegativity and metabolic stability. Synthesis: Crystallized at 0°C with a yield of 30% . Properties: Increased lipophilicity compared to the non-fluorinated analog, likely improving membrane permeability.
- (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone: Structure: Lacks the hydroxyl group on the piperidine ring. Impact: Reduced hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to the hydroxylated analog .
Physicochemical Properties
Biological Activity
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone is a chemical compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features facilitate various biological activities, making it a subject of interest in scientific research. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 240.69 g/mol. The compound features a chlorinated pyridine ring and a hydroxypiperidine moiety, which contribute to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 240.69 g/mol |
| CAS Number | 1016680-50-4 |
| Solubility | Soluble in DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain pathways, influencing signaling cascades relevant to disease mechanisms.
Applications in Drug Development
- Neurological Disorders : The compound has been investigated for its potential in treating conditions such as depression and anxiety due to its ability to interact with neurotransmitter systems.
- Cancer Research : Its structural properties make it a candidate for developing new anticancer agents, especially those targeting specific cancer cell lines.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression .
Case Study 2: Anticancer Properties
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Biological Activity | Key Differences |
|---|---|---|
| (2,6-Dichloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone | Moderate anticancer activity | Additional chlorine substitution |
| (2-Chloropyridin-3-yl)(4-methoxypiperidin-1-yl)methanone | Weak neuroprotective effects | Methoxy group reduces reactivity |
| (2-Chloropyridin-3-yl)(4-aminopiperidin-1-yl)methanone | Stronger interaction with serotonin receptors | Amino group enhances binding affinity |
Q & A
Q. What safety protocols are critical for handling (2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Ventilation: Conduct experiments in fume hoods or well-ventilated areas to minimize inhalation risks .
- Storage: Store in a cool, dry place away from oxidizing agents. Keep containers tightly sealed to prevent moisture absorption or degradation .
- Spill Management: Use inert absorbents (e.g., vermiculite) for spills and dispose of as hazardous waste .
Q. What synthetic routes are available for this compound, and how can yield be optimized?
Methodological Answer:
- Key Reaction: Coupling of 2-chloropyridine-3-carboxylic acid derivatives with 4-hydroxypiperidine via amidation or nucleophilic substitution.
- Optimization Strategies:
- Catalyst Selection: Use coupling agents like HATU or EDCI to improve reaction efficiency .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Temperature Control: Maintain temperatures between 0–25°C to prevent side reactions (e.g., hydrolysis of the chloropyridine moiety) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- HPLC: Retention time consistency (e.g., 12.3 min on C18 column, acetonitrile/water mobile phase) ensures purity .
- Mass Spectrometry: Molecular ion peak (m/z ~250) and fragmentation patterns corroborate the molecular formula .
Advanced Research Questions
Q. How can crystallographic data discrepancies in derivatives of this compound be resolved?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (HR-XRD) to resolve ambiguities in bond lengths/angles. For example, the piperidine ring conformation (chair vs. boat) can be confirmed via torsion angles (e.g., C3–C4–C7–O1 = −74.8°) .
- Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., O–H···N) using Mercury software to refine packing models .
- Validation Tools: Cross-check with Cambridge Structural Database (CSD) entries for similar methanone derivatives to assess geometric outliers .
Q. What experimental design considerations are critical for assessing this compound’s biological activity?
Methodological Answer:
- Sample Stability: Pre-cool storage containers to 4°C to minimize degradation during assays (organic degradation rates increase at room temperature) .
- Dose-Response Design: Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture EC₅₀ values. Include positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Matrix Effects: Add stabilizers (e.g., 0.1% BSA in buffer) to prevent non-specific binding in cellular assays .
Q. How can solubility challenges be addressed for in vitro studies?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture medium .
- Prodrug Strategies: Synthesize phosphate or acetate esters of the 4-hydroxypiperidine group to enhance aqueous solubility .
- Surfactant Use: Add 0.01% Tween-80 to maintain colloidal stability in kinetic solubility assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
